6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide
Description
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide (CAS: 2580230-59-5) is a heterocyclic sulfonamide derivative with the molecular formula C₉H₇BrN₂O₃S and a molecular weight of 303.13 g/mol . Its structure comprises an isoquinoline core substituted with a bromine atom at position 6, a sulfonamide group at position 4, and a ketone oxygen at position 1 (Figure 1). The compound is closely related to its precursor, 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride (C₉H₅BrClNO₃S), which features a reactive sulfonyl chloride group instead of the sulfonamide .
Key structural attributes include:
- Isoquinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 2.
- Bromine substituent: Positioned para to the ketone group, influencing electronic distribution and steric interactions.
Properties
Molecular Formula |
C9H7BrN2O3S |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
6-bromo-1-oxo-2H-isoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7BrN2O3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13)(H2,11,14,15) |
InChI Key |
PUJFECOMOQJEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-4-sulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Sulfonic acids or other oxidized forms.
Scientific Research Applications
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
- Structural difference : The sulfonyl chloride (–SO₂Cl) group replaces the sulfonamide (–SO₂NH₂).
- Reactivity : The sulfonyl chloride is highly reactive toward nucleophiles (e.g., amines), making it a precursor for sulfonamide synthesis.
- Physicochemical properties : Predicted collision cross-section (CCS) for [M+H]+ is 145.0 Ų , indicating a compact molecular conformation .
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
- Core structure : Combines a chromen-4-one (chromone) ring fused to a benzothiadiazine-dione system .
- Functional groups : Contains a bromine-substituted chromone and a sulfone (–SO₂–) group within the benzothiadiazine ring.
Generic Isoquinoline Sulfonamides
- Example: Non-brominated analogs (e.g., 1-oxo-1,2-dihydroisoquinoline-4-sulfonamide).
- Impact of bromine: Bromine at position 6 increases molecular weight (303.13 vs. ~224 g/mol for non-brominated analogs) and may enhance halogen bonding in biological targets.
Substituent Effects
Physicochemical and Functional Comparisons
Molecular Size and Shape :
- The sulfonyl chloride precursor has a smaller CCS (145.0 Ų) compared to bulkier analogs like the benzothiadiazine-chromen derivative, which likely adopts a more extended conformation due to its fused rings .
- Bromine’s van der Waals radius (~1.85 Å) contributes to steric effects in both compounds.
The sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding capacity, improving solubility relative to the sulfonyl chloride.
Biological Relevance: Sulfonamides: Known for antimicrobial and enzyme-inhibitory activities (e.g., carbonic anhydrase inhibition). The target compound’s sulfonamide group may confer similar properties . Benzothiadiazines: Historically linked to diuretics (e.g., hydrochlorothiazide). The chromen-benzothiadiazine derivative in highlights structural motifs shared with clinically used drugs .
Research Implications and Gaps
- Synthetic Utility : The sulfonyl chloride precursor’s reactivity makes it valuable for derivatization, while the sulfonamide’s stability suits drug discovery pipelines .
- Data Limitations : Predicted CCS values and in vitro/in vivo bioactivity data for the target compound are sparse in the provided evidence, warranting further experimental validation.
Biological Activity
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C9H7BrN2O3S
Molecular Weight : 303.1 g/mol
CAS Number : 2580230-59-5
Purity : ≥95%
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of bromine and oxo groups further enhances its reactivity and potential interactions with biological targets.
The biological activity of 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes, which is critical for its potential use as a therapeutic agent. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .
- Antimicrobial Activity : Similar sulfonamide compounds have shown efficacy against bacterial strains by disrupting folate synthesis pathways .
Anticancer Activity
Research indicates that isoquinoline derivatives can act as anticancer agents by inducing apoptosis in cancer cells. For example, a related study showed that certain isoquinoline compounds inhibited cancer cell proliferation with IC50 values in the low micromolar range. The specific IC50 value for 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide has yet to be established but is expected to be comparable based on structural similarities .
Case Study 1: Inhibition of PARP
A study focused on the inhibition of PARP by various isoquinoline derivatives demonstrated that certain modifications significantly enhanced inhibitory activity. The lead compound exhibited an IC50 of 156 nM against PARP1, suggesting that similar modifications in 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonamide could yield potent inhibitors .
Case Study 2: Antimicrobial Screening
In vitro tests conducted on related sulfonamide compounds revealed effective inhibition against common pathogens. For instance, a sulfonamide derivative demonstrated an EC50 of approximately 1 µM against HIV replication in primary cells . This suggests potential applications for 6-bromo derivatives in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
